N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide
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Overview
Description
N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of a piperidine ring, a phenyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with the piperidine ring in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the nitrogen atom in the piperidine ring using acetic anhydride or acetyl chloride under basic conditions to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring, where halogens or other substituents are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles (amines, thiols), polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl or piperidine derivatives.
Scientific Research Applications
N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anesthetic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide can be compared with other similar compounds, such as:
N-Phenyl-N-(1-phenethyl-4-piperidinyl)acetamide: Similar structure but with a phenethyl group instead of a phenylpropyl group.
N-Phenyl-N-(1-(2-fluorophenyl)-4-piperidinyl)acetamide: Contains a fluorophenyl group, which may alter its chemical and biological properties.
N-Phenyl-N-(1-(4-methylphenyl)-4-piperidinyl)acetamide:
These comparisons highlight the uniqueness of this compound in terms of its structure and the specific effects it can exert in various contexts.
Properties
CAS No. |
90736-19-9 |
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Molecular Formula |
C22H28N2O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H28N2O/c1-18(20-9-5-3-6-10-20)17-23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21/h3-12,18,22H,13-17H2,1-2H3 |
InChI Key |
MDRBZPCJVBUXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC(CC1)N(C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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